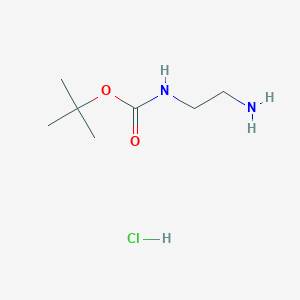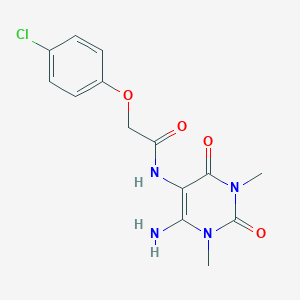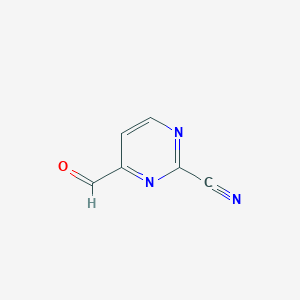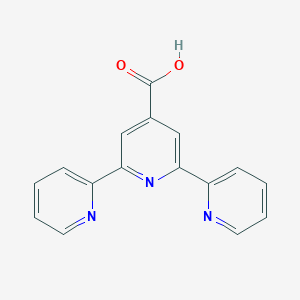
2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound is notable for its complex structure, which includes a butyl group, a bromobenzyl group, a chloro group, and a hydroxymethyl group attached to an imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole typically involves multiple steps. One common method starts with the bromination of 4-bromotoluene to produce 4-bromobenzyl bromide. This intermediate is then condensed with 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one under specific conditions to form the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For instance, the bromination step can be carried out using an efficient ultrasonic method, and the subsequent condensation reactions are catalyzed by homogeneous catalysts under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, carboxylic acids, and biaryl compounds .
Scientific Research Applications
2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an antagonist to certain receptors, thereby inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Irbesartan: Another imidazole derivative used as an antihypertensive drug.
Losartan: Similar in structure and function to irbesartan.
Telmisartan: Another angiotensin II receptor antagonist with a similar imidazole core.
Uniqueness
2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
151012-31-6 |
|---|---|
Molecular Formula |
C15H20BrClN2O |
Molecular Weight |
359.69 g/mol |
IUPAC Name |
[3-[(4-bromophenyl)methyl]-2-butyl-4-chloro-1,2-dihydroimidazol-5-yl]methanol |
InChI |
InChI=1S/C15H20BrClN2O/c1-2-3-4-14-18-13(10-20)15(17)19(14)9-11-5-7-12(16)8-6-11/h5-8,14,18,20H,2-4,9-10H2,1H3 |
InChI Key |
DYIJKOZDPIUEEU-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)CO)Cl |
Canonical SMILES |
CCCCC1NC(=C(N1CC2=CC=C(C=C2)Br)Cl)CO |
Key on ui other cas no. |
151012-31-6 |
Pictograms |
Irritant |
Synonyms |
1-[(4-Bromophenyl)methyl]-2-butyl-4-chloro-1H-imidazole-5-methanol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzo[a]pyrene](/img/structure/B130552.png)








